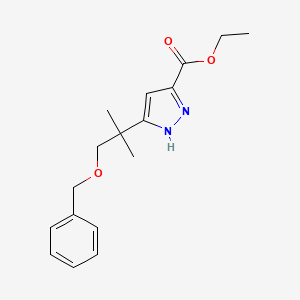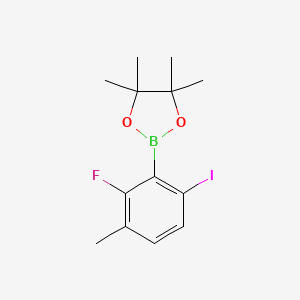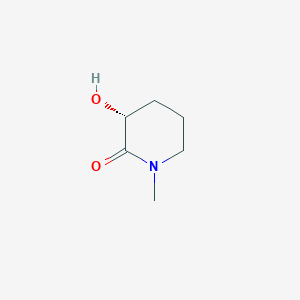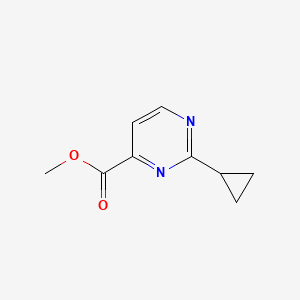
(hexahydro-1H-pyrrolizin-7a-yl)((2)H)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL is a synthetic organic compound. The structure of this compound includes a pyrrolizine ring system, which is a bicyclic structure containing nitrogen. The presence of deuterium (D2) indicates that this compound is a deuterated analog, which can be useful in various scientific applications, including studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL typically involves multi-step organic synthesis. The starting materials and reagents would depend on the specific synthetic route chosen. Common steps might include:
- Formation of the pyrrolizine ring system through cyclization reactions.
- Introduction of the deuterium atoms, which could be achieved through deuterium exchange reactions or by using deuterated reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
- Use of catalytic processes to improve reaction efficiency.
- Implementation of continuous flow chemistry for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and isotopic labeling studies.
Biology: May be used in studies involving metabolic pathways and enzyme interactions.
Industry: Could be used in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of (TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL would depend on its specific interactions with biological targets. This might involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Metabolic pathways, signaling pathways, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolizidine alkaloids: Naturally occurring compounds with a similar ring structure.
Deuterated analogs: Other compounds with deuterium atoms incorporated for isotopic labeling.
Uniqueness
(TETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHAN-D2-OL is unique due to its specific structure and the presence of deuterium atoms, which can provide distinct advantages in scientific research, such as improved stability and traceability in metabolic studies.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
143.22 g/mol |
IUPAC-Name |
dideuterio(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C8H15NO/c10-7-8-3-1-5-9(8)6-2-4-8/h10H,1-7H2/i7D2 |
InChI-Schlüssel |
AHPVHEAQLFAZOC-RJSZUWSASA-N |
Isomerische SMILES |
[2H]C([2H])(C12CCCN1CCC2)O |
Kanonische SMILES |
C1CC2(CCCN2C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)

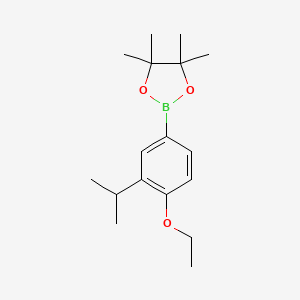
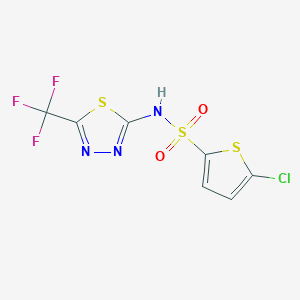
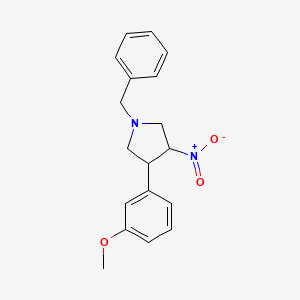
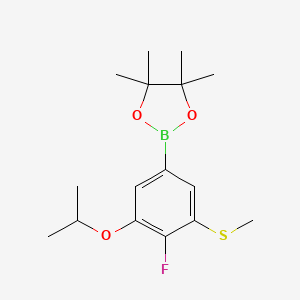
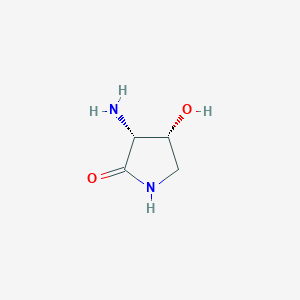
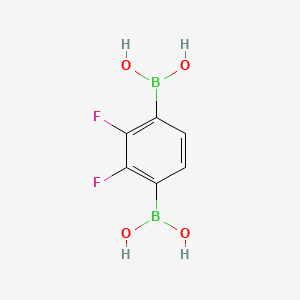
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
